molecular formula C4H9N3O2 B8263593 D-asparagine amide

D-asparagine amide

Cat. No.: B8263593
M. Wt: 131.13 g/mol
InChI Key: DSLBDPPHINVUID-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-asparagine amide is a useful research compound. Its molecular formula is C4H9N3O2 and its molecular weight is 131.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cell Growth and Reproduction : D-asparagine amide, compared to L-asparagine, has shown to be inactive in supporting the growth and reproduction of L5178Y lymphoblasts in culture, highlighting the specificity of asparagine's structural forms in biological processes (Haley, Fischer, & Welch, 1961).

  • Peptidoglycan Crossbridge Formation : In Lactococcus lactis, asparagine synthase is involved in the amidation of D-Asp present in peptidoglycan side chains and crossbridges. The level of D-Asp amidation affects bacteria's sensitivity to antimicrobials like nisin and lysozyme, indicating a crucial role in microbial resistance (Veiga et al., 2009).

  • Glycoprotein Synthesis in Cancer Cells : The amide group of asparagine, hydrolyzed by L-asparaginase, plays a role in glycoprotein synthesis in L5178Y mouse leukemia cells. This research provides insight into the metabolic pathways affected by cancer therapies targeting asparagine metabolism (Bosmann & Kessel, 1970).

  • Asparagine Transamination in Plants : In Arabidopsis, asparagine aminotransferase is involved in asparagine metabolism, with its product, alpha-ketosuccinamate, being a crucial component in plant nitrogen transport and storage (Zhang & Marsolais, 2014).

  • Sarcoma Cell Metabolism : Asparagine synthetase, which converts aspartate into asparagine, has been identified as a critical enzyme in sarcoma cell proliferation. Targeting asparagine dependence represents a potential therapeutic approach in sarcoma treatment (Hettmer et al., 2015).

  • Protein Synthesis in Developing Cotyledons : In soybean cotyledons, asparagine's amide and amino nitrogens are used distinctly for storage protein synthesis. This study highlights the specific roles of different nitrogen sources in plant development and protein formation (Skokut et al., 1982).

  • Asparagine Metabolism in Legume Seeds : Asparagine is a major nitrogen carrier in legume seeds, and its metabolism through asparaginase plays a key role in nitrogen nutrition during seed development (Atkins, Pate, & Sharkey, 1975).

Properties

IUPAC Name

(2R)-2-aminobutanediamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N3O2/c5-2(4(7)9)1-3(6)8/h2H,1,5H2,(H2,6,8)(H2,7,9)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLBDPPHINVUID-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
D-asparagine amide
Reactant of Route 2
D-asparagine amide
Reactant of Route 3
D-asparagine amide
Reactant of Route 4
Reactant of Route 4
D-asparagine amide
Reactant of Route 5
Reactant of Route 5
D-asparagine amide
Reactant of Route 6
Reactant of Route 6
D-asparagine amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.